
(Z)-9-Tetradecen-1-ol formate
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Description
(Z)-9-Tetradecen-1-ol formate, also known as this compound, is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.441. The purity is usually >95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insect Control
One of the primary applications of (Z)-9-Tetradecen-1-ol formate is as an insect control agent. Research has demonstrated its effectiveness in disrupting mating behaviors of specific agricultural pests:
- Target Pests :
- Corn earworm (Heliothis zea)
- Tobacco budworm (Heliothis virescens)
Case Study: Field Trials
In a series of field trials:
- Males exposed to atmospheres permeated with this compound showed reduced ability to locate pheromone-releasing females.
- The mating rates dropped by over 80% when compared to control groups not exposed to the compound .
Pheromone Research
Beyond pest control, this compound has been studied for its role in pheromone signaling:
Pheromone Receptor Studies
Recent studies have indicated that this compound can act as a "parapheromone," eliciting strong responses from pheromone receptors in moths. For instance, AtraOR1 receptors exhibited heightened sensitivity to this compound compared to natural pheromones, suggesting potential uses in developing new pest management strategies through enhanced pheromone traps .
Synthesis and Formulation
The synthesis of this compound can be achieved through several chemical routes. A common method involves:
- Starting with 8-chloro-1-octanol.
- Protecting the hydroxyl group and reacting it with lithium acetylide.
- Hydrogenating to yield (Z)-9-tetradecen-1-ol.
- Reacting with formic acid to produce this compound .
This synthesis route is important for producing the compound at scale for commercial applications.
Comparative Efficacy Table
Compound | Target Pest | Efficacy (%) | Study Reference |
---|---|---|---|
This compound | Corn earworm | >80% reduction | US4083995A |
(Z)-11-Hexadecenal | Tobacco budworm | 75% reduction | Environmental Entomology |
Natural Pheromones | Various moth species | Variable | PLOS ONE |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (Z)-9-tetradecen-1-ol formate, and how do they influence its application in pheromone-mediated pest control?
- Methodological Answer : Determine properties such as vapor pressure, thermal stability, and solubility using gas chromatography (GC) and high-performance liquid chromatography (HPLC). For example, vapor pressure data (ΔvapH = 90.0 kJ/mol at 310 K) can be obtained via GC methods under controlled temperature conditions . These properties dictate its release rates from dispensers and environmental persistence, critical for field applications in mating disruption .
Q. What standardized protocols exist for synthesizing this compound, and how can purity be verified?
- Methodological Answer : Synthesis typically involves esterification of (Z)-9-tetradecen-1-ol with formic acid under catalytic conditions. Purification via column chromatography or distillation is recommended. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and GC-MS for quantification of impurities (<1%). For reproducibility, document stereochemical integrity using chiral columns .
Q. Which analytical techniques are most reliable for quantifying this compound in field samples?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for trace-level detection in air or insect traps. Calibration curves using deuterated analogs improve accuracy. Cross-validate results with electron-capture detection (ECD) for pheromone formulations .
Advanced Research Questions
Q. How can experimental designs account for environmental variables when assessing this compound efficacy in mating disruption?
- Methodological Answer : Use randomized block designs with controls for temperature, humidity, and wind patterns. Monitor pheromone release rates using polyethylene dispensers (e.g., 0.5–1.0 mg/day) and correlate with trap catch data. Statistical tools like ANOVA or mixed-effects models help isolate confounding factors .
Q. What mechanisms explain contradictory field results when using this compound in integrated pest management (IPM)?
- Methodological Answer : Contradictions may arise from species-specific pheromone receptor sensitivity or non-target interactions. Conduct electrophysiological assays (EAG) to compare receptor responses in Heliothis spp. Pair with field data to identify thresholds for effective disruption. Meta-analyses of prior studies can resolve inconsistencies .
Q. How do formulation matrices (e.g., polyethylene vs. rubber dispensers) alter the release kinetics of this compound?
- Methodological Answer : Compare release rates using gravimetric analysis or headspace sampling over time. For polyethylene dispensers, release follows Fickian diffusion (rate ≈ 0.7 mg/day at 25°C), while rubber matrices exhibit zero-order kinetics. Model degradation pathways via accelerated stability testing (40°C/75% RH) .
Q. What strategies optimize the integration of this compound with biological control agents in IPM?
- Methodological Answer : Co-deploy pheromone dispensers with parasitoid wasps (e.g., Trichogramma spp.) in staggered intervals to avoid interference. Test compatibility via lab bioassays measuring parasitoid survival and foraging behavior. Field trials should use factorial designs to assess additive vs. synergistic effects .
Q. Data Presentation and Reproducibility Guidelines
Q. How should researchers document synthetic procedures and analytical data for peer review?
- Methodological Answer : Follow IUPAC nomenclature and report yields, stereochemistry, and spectral data (e.g., NMR chemical shifts, GC retention indices). For novel compounds, include high-resolution mass spectrometry (HRMS) and elemental analysis. Use supplementary materials for extensive datasets .
Q. What statistical approaches are recommended for analyzing dose-response curves in pheromone disruption studies?
- Methodological Answer : Fit data to logistic regression models (e.g., probit analysis) to estimate EC50 values. Bootstrap resampling quantifies confidence intervals. For non-linear kinetics, use Michaelis-Menten or Weibull models. Open-source tools like R or Python’s SciPy enhance reproducibility .
Q. How can researchers address discrepancies between lab and field efficacy data for this compound?
- Methodological Answer : Lab studies often overestimate field performance due to simplified conditions. Validate lab findings with semi-field assays (e.g., wind tunnels) and pilot field trials. Use multivariate analysis to identify critical variables (e.g., dispenser density, pheromone blend ratios) .
Properties
CAS No. |
56218-81-6 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.441 |
IUPAC Name |
[(Z)-hexadec-9-enyl] formate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |
InChI Key |
QABZUWDJJALYNR-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CCCCCCCCCOC=O |
Purity |
>95% |
Synonyms |
Z9-14Fo; |
Origin of Product |
United States |
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